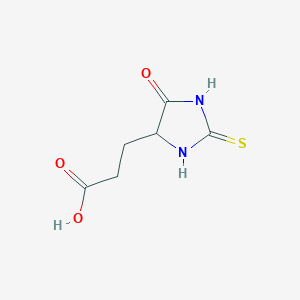

3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c9-4(10)2-1-3-5(11)8-6(12)7-3/h3H,1-2H2,(H,9,10)(H2,7,8,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXWRHDAVRASKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1C(=O)NC(=S)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389819 |

Source

|

| Record name | BAS 03182937 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83178-70-5 |

Source

|

| Record name | BAS 03182937 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic Acid: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid, a molecule of interest in medicinal chemistry and drug development. As a derivative of the 2-thiohydantoin scaffold, this compound is part of a class of heterocyclic structures known for a wide range of biological activities.[1][2] A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and furthering structure-activity relationship (SAR) studies.

This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule. The interpretations are grounded in the fundamental principles of spectroscopy and supported by data from structurally related compounds.

Molecular Structure and Key Features

This compound possesses a 2-thiohydantoin core substituted at the 4-position with a propanoic acid side chain. The key structural features that will dictate its spectroscopic properties include the thiocarbonyl group (C=S), the carbonyl group (C=O), two secondary amide-like nitrogens (N-H), a chiral center at the 4-position of the imidazolidine ring, and the carboxylic acid group of the side chain.

Caption: Chemical structure of this compound highlighting the core ring and side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and interpretable signals.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the N-H protons of the thiohydantoin ring, the methine proton at the chiral center, the methylene protons of the propanoic acid side chain, and the acidic proton of the carboxylic acid. The protons on the nitrogen atoms are particularly sensitive to the electronic environment. In thiohydantoin derivatives, these protons typically resonate at a lower field (higher ppm) compared to their hydantoin counterparts due to the influence of the thiocarbonyl group.[1]

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| N1-H | 8.9 - 9.5 | Singlet (broad) | Exchangeable with D₂O. |

| N3-H | 10.5 - 11.0 | Singlet (broad) | Exchangeable with D₂O. |

| C4-H | 4.0 - 4.5 | Triplet or Doublet of Doublets | Coupling to the adjacent CH₂ group. |

| α-CH₂ | ~2.5 | Multiplet | Diastereotopic protons due to the adjacent chiral center. |

| β-CH₂ | ~1.9 | Multiplet | Coupling to α-CH₂ and C4-H. |

| COOH | >12.0 | Singlet (broad) | Exchangeable with D₂O. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, as it will allow for the observation of exchangeable protons) in a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.

Caption: A simplified workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by the distinct chemical shifts of the thiocarbonyl and carbonyl carbons. The thiocarbonyl carbon (C=S) is significantly deshielded and appears at a much lower field (higher ppm value) compared to a typical carbonyl carbon.[1][3]

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C2 (C=S) | 180 - 185 | The most downfield signal, characteristic of a thiocarbonyl. |

| C5 (C=O) | 170 - 175 | Carbonyl of the thiohydantoin ring. |

| COOH | 172 - 176 | Carboxylic acid carbonyl. |

| C4 | 50 - 60 | Chiral carbon of the ring. |

| α-CH₂ | ~35 | Methylene carbon adjacent to the ring. |

| β-CH₂ | ~30 | Methylene carbon adjacent to the carboxylic acid. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in the molecule. The most prominent and diagnostic peaks will be from the C=O and C=S stretching vibrations.[1]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Overlaps with C-H stretches. |

| N-H (Amide) | 3100 - 3300 | Medium, Broad | Stretching vibrations of the N-H bonds in the ring. |

| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the propanoic acid side chain. |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Characteristic carbonyl stretch. |

| C=O (Amide) | 1720 - 1740 | Strong | Carbonyl at the C5 position of the ring. |

| C=S (Thiocarbonyl) | 1100 - 1300 | Medium-Strong | A key diagnostic peak for thiohydantoins.[1] |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient.

-

-

Data Processing: Perform a background scan prior to the sample scan. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity and structure. For this compound (Molecular Formula: C₆H₈N₂O₃S, Molecular Weight: 204.21 g/mol ), Electrospray Ionization (ESI) is a suitable ionization technique.

Expected Observations:

-

Molecular Ion Peak: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 205.03 is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 203.01 should be observed.

-

Key Fragmentation Pathways: Fragmentation is likely to occur at the bond between the thiohydantoin ring and the propanoic acid side chain.

-

Loss of the propanoic acid side chain (-CH₂CH₂COOH, 87 Da) from the molecular ion.

-

Decarboxylation (-CO₂, 44 Da) from the molecular ion or fragment ions containing the carboxylic acid group.

-

Cleavage of the thiohydantoin ring.

-

Caption: A simplified diagram of potential fragmentation pathways in ESI-MS.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Instrumentation: Infuse the sample solution into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Acquisition Parameters:

-

Ionization Mode: ESI positive and negative.

-

Mass Range: Scan a range appropriate to observe the molecular ion and expected fragments (e.g., m/z 50-500).

-

Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and strong signal.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data for this compound can be reliably predicted based on the well-established spectral characteristics of the 2-thiohydantoin core and the propanoic acid side chain. The key identifying features are the downfield ¹³C NMR signal of the thiocarbonyl carbon, the characteristic C=S stretch in the IR spectrum, and the predictable fragmentation pattern in mass spectrometry. This guide provides a comprehensive framework for researchers to identify and characterize this molecule and its derivatives, facilitating further research and development in medicinal chemistry.

References

-

Synthesis, spectroscopy, and theoretical calculations of some 2-thiohydantoin derivatives as possible new fungicides. ResearchGate. [Link]

-

A Simple Synthesis of 2-Thiohydantoins. PMC - PubMed Central - NIH. [Link]

Sources

The Multifaceted Biological Activities of 2-Thiohydantoin Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the 2-Thiohydantoin Scaffold

The 2-thiohydantoin core, a sulfur analog of hydantoin, has garnered significant attention in medicinal chemistry due to its remarkable versatility as a pharmacophore.[1][2] This five-membered heterocyclic ring system can be readily functionalized at multiple positions (N-1, N-3, and C-5), allowing for the generation of diverse chemical libraries with a wide spectrum of biological activities.[2][3] The strategic modification of these positions influences the molecule's physicochemical properties, such as hydrophobicity, hydrogen bonding capacity, and steric bulk, thereby fine-tuning its interaction with various biological targets.[1][3] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 2-thiohydantoin derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Synthetic Strategies: Building the 2-Thiohydantoin Core

The construction of the 2-thiohydantoin scaffold is primarily achieved through several established synthetic routes. The most common and versatile approach involves the condensation of α-amino acids with isothiocyanates.[1][4] This method allows for the introduction of diverse substituents at the N-3 and C-5 positions, originating from the isothiocyanate and the α-amino acid, respectively.

A widely employed one-pot synthesis involves the reaction of an α-amino acid with an isothiocyanate in the presence of a base, followed by acid-catalyzed cyclization.[5] Variations of this method, including microwave-assisted synthesis, have been developed to improve reaction times and yields.[2] Another notable method is the reaction of thiourea with α-amino acids under heating conditions.[5]

The functionalization of the 2-thiohydantoin core, particularly at the C-5 position, is often achieved through Knoevenagel condensation with various aldehydes, leading to the formation of 5-arylidene-2-thiohydantoin derivatives.[2] This particular class of derivatives has demonstrated a broad range of biological activities.

A Spectrum of Biological Activities: Therapeutic Potential of 2-Thiohydantoin Derivatives

2-Thiohydantoin derivatives have been extensively investigated for a wide array of pharmacological effects, positioning them as promising candidates for the development of novel therapeutics. Their biological activities span from anticancer and antimicrobial to anti-inflammatory and antiviral, among others.

Anticancer Activity: Targeting Key Oncogenic Pathways

The anticancer potential of 2-thiohydantoin derivatives is one of the most extensively studied areas. These compounds have been shown to exert their effects through various mechanisms, including enzyme inhibition, cell cycle arrest, and induction of apoptosis.

Mechanism of Action: Inhibition of Critical Cancer-Related Enzymes

A significant number of 2-thiohydantoin derivatives exhibit their anticancer effects by targeting key enzymes involved in cancer cell proliferation and survival.

-

AKT1 and CDK2 Inhibition: Certain 2-thiohydantoin derivatives have been identified as potent inhibitors of AKT1 and Cyclin-Dependent Kinase 2 (CDK2).[1][6] Molecular docking studies have revealed that these compounds can fit into the ATP-binding pockets of these kinases, forming crucial hydrogen bonds and hydrophobic interactions, thereby inhibiting their activity.[1][7] The inhibition of the PI3K/AKT signaling pathway is a critical strategy in cancer therapy, as this pathway is frequently hyperactivated in various cancers, promoting cell survival and proliferation.[8]

-

Mutant Isocitrate Dehydrogenase (IDH1) Inhibition: Specific 5-substituted-2-thiohydantoin derivatives have shown potent inhibitory activity against mutant isocitrate dehydrogenase 1 (IDH1), an enzyme implicated in certain cancers like glioma.[4][9]

The diagram below illustrates the general mechanism of 2-thiohydantoin derivatives as kinase inhibitors, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival.

Figure 1: Simplified diagram of the PI3K/AKT signaling pathway and the inhibitory action of 2-thiohydantoin derivatives.

Quantitative Data: Anticancer Efficacy

The anticancer activity of 2-thiohydantoin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The table below presents a selection of reported IC50 values.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | HepG2 (Liver) | 2.448 | [1][6] |

| Derivative B | MCF-7 (Breast) | 6.42 | [8] |

| Derivative C | HCT-116 (Colon) | 3.73 | [8] |

| Derivative D | A549 (Lung) | 5.32 | [8] |

| Derivative E | MDA-MB-436 (Breast) | 1.0 | [8] |

| Derivative F | HepG2 (Liver) | 8.26 | [8] |

| Derivative G | HCT-116 (Colon) | 1.89 | [8] |

| Derivative H | PC-3 (Prostate) | 4.17 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the 2-thiohydantoin derivatives and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Figure 2: Workflow of the MTT assay for assessing the cytotoxicity of 2-thiohydantoin derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

2-Thiohydantoin derivatives have emerged as a promising class of antimicrobial agents with activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[7][10][11] The antimicrobial efficacy is often attributed to the specific substituents on the thiohydantoin ring, which can influence the compound's ability to penetrate microbial cell walls and interact with essential cellular targets.

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Derivative I | Staphylococcus aureus | 15.6 | [1] |

| Derivative J | Bacillus subtilis | 7.8 | [1] |

| Derivative K | Escherichia coli | >100 | [10][12] |

| Derivative L | Pseudomonas aeruginosa | 12 | [11] |

| Derivative M | Candida albicans | 15 | [11] |

| Derivative N | Aspergillus niger | 15 | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilution: Perform serial twofold dilutions of the 2-thiohydantoin derivatives in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Figure 3: Workflow of the broth microdilution method for MIC determination.

Anti-inflammatory Activity: Targeting the COX-2 Pathway

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase-2 (COX-2) enzyme is a key mediator of the inflammatory response.[13][14] Several 2-thiohydantoin derivatives have been shown to exhibit potent anti-inflammatory activity, primarily through the selective inhibition of COX-2.[13][15] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are pro-inflammatory mediators.[16][17]

Mechanism of Action: COX-2 Inhibition

The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it can minimize the gastrointestinal side effects associated with non-selective NSAIDs.[15] Molecular modeling studies have suggested that the structural features of certain 2-thiohydantoin derivatives allow them to bind preferentially to the active site of the COX-2 enzyme.[13]

The diagram below depicts the role of COX-2 in the prostaglandin synthesis pathway and the inhibitory effect of 2-thiohydantoin derivatives.

Figure 4: Inhibition of the COX-2 pathway by 2-thiohydantoin derivatives.

Antiviral Activity: A Promising Avenue for New Antivirals

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. 2-Thiohydantoin derivatives have demonstrated promising activity against several viruses, including the human immunodeficiency virus (HIV) and influenza viruses. Their mechanisms of action can vary, from inhibiting viral enzymes to interfering with viral entry or replication processes. For instance, some derivatives have been investigated for their ability to inhibit influenza neuraminidase, a key enzyme for viral release.[10][11]

Experimental Protocol: Neuraminidase Inhibition Assay

A common method to assess the anti-influenza activity of compounds is the neuraminidase inhibition assay, which often utilizes a fluorogenic substrate.

Step-by-Step Methodology:

-

Virus Preparation: Prepare a standardized dilution of the influenza virus.

-

Compound Incubation: Incubate the virus with serial dilutions of the 2-thiohydantoin derivative in a 96-well plate.

-

Substrate Addition: Add a fluorogenic neuraminidase substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Incubation: Incubate the plate to allow the neuraminidase to cleave the substrate, releasing a fluorescent product.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer.

-

Data Analysis: Calculate the percentage of neuraminidase inhibition and determine the IC50 value.[10]

Structure-Activity Relationship (SAR) and Rational Drug Design

The diverse biological activities of 2-thiohydantoin derivatives are intricately linked to their structural features. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents at the N-1, N-3, and C-5 positions influence the potency and selectivity of these compounds.[2] For instance, the nature and position of substituents on the aryl ring of 5-arylidene-2-thiohydantoins can significantly impact their anticancer and antimicrobial activities.

Quantitative Structure-Activity Relationship (QSAR) studies have also been employed to develop predictive models that correlate the physicochemical properties of 2-thiohydantoin derivatives with their biological activities.[18][19] These models can aid in the rational design of new derivatives with enhanced potency and improved pharmacokinetic profiles.

Conclusion and Future Directions

The 2-thiohydantoin scaffold represents a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents underscores their significant therapeutic potential. The ease of synthesis and the ability to fine-tune their properties through chemical modification make them attractive candidates for drug discovery programs.

Future research in this field should focus on:

-

Elucidation of Mechanisms: Further investigation into the precise molecular mechanisms of action for various biological activities.

-

Rational Design: The use of computational tools, such as molecular docking and QSAR, to guide the design of more potent and selective derivatives.

-

In Vivo Studies: Translation of promising in vitro findings to in vivo models to assess efficacy and safety.

-

Combination Therapies: Exploring the potential of 2-thiohydantoin derivatives in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

By leveraging a multidisciplinary approach that combines synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of 2-thiohydantoin derivatives can be realized, paving the way for the development of novel and effective treatments for a range of human diseases.

References

- Al-Shawi, A. A., El-Arabey, A. A., Mutlaq, D. Z., Eltayb, W. A., Iriti, M., & Abdalla, M. (2023). Study on Molecular Anti-tumor Mechanism of 2-Thiohydantoin Derivative based on Molecular Docking and Bioinformatic Analyses. Current Topics in Medicinal Chemistry, 23(6), 440–452.

- Gao, J., Couzens, L., & Eichelberger, M. C. (2016). Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. Journal of Visualized Experiments, (115), 54573.

- Kania, A., Tejchman, W., Pawlak, A. M., Mokrzyński, K., Różanowski, B., Musielak, B. M., & Greczek-Stachura, M. (2022). Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. Molecules, 27(3), 1069.

- Hassan, A. A., El-Sayed, M. A., & Ali, O. M. (2022). Novel imidazolium-thiohydantoin hybrids and their Mn(III) complexes for antimicrobial and anti-liver cancer applications. RSC Advances, 12(46), 30095–30107.

- Hassan, A. S., El-Hady, A. M., & El-Sayed, M. A. (2022). In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. Scientific Reports, 12(1), 18883.

- Mezoughi, A. B., Al-Humaidi, J. Y., & Al-amshany, Z. M. (2021). Synthesis and Molecular Docking Studies of Some Thiohydantoin Derivatives as Potential Anticancer and Antimicrobial Agents. Advanced Journal of Chemistry-Section A, 4(4), 327–338.

- Hassan, A. A. (2022).

- Mutlaq, D. Z., Al-Shawi, A. A. A., & AbdulJabar, L. A. (2021). Antioxidant and Antimicrobial Activities of Some Novel 2-Thiohydantoin Derivatives. Egyptian Journal of Chemistry, 64(3), 1315–1321.

- El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M., & Lehmann, J. (2004). Synthesis, antimicrobial and antiviral activity of some new 2-thiohydantoin derivatives. Archiv der Pharmazie, 337(5), 267–273.

- Al-Shawi, A. A. W. A., El-Arabey, A. A., Mutlaq, D. Z., Eltayb, W. A., Iriti, M., & Abdalla, M. (2023). Study on Molecular Anti-tumor Mechanism of 2-Thiohydantoin Derivative based on Molecular Docking and Bioinformatic Analyses. Current Topics in Medicinal Chemistry, 23(6), 440–452.

- Bukhari, A., Nadeem, H., Zulfiqar, I., Anwar, M., Masaud, S. M., & Murtaza, B. (2025). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Scientific Reports, 15(1), 12345.

- Taniguchi, K., Okumura, H., Honda, M., Suda, M., Fujinami, S., Kuwae, A., Hanai, K., Maeda, S., & Kunimoto, K. -K. (2009). A New Polymorph of 1-Acetyl-2-thiohydantoin. X-Ray Structure Analysis Online, 25, 93–94.

- Ogawa, T., Okumura, H., Honda, M., Suda, M., Fujinami, S., Kuwae, A., Hanai, K., & Kunimoto, K. -K. (2009). A New Polymorph of 2-Thiohydantoin. X-Ray Structure Analysis Online, 25, 91–92.

- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1,2,4-triazoles: potential antitumor and antiviral agents. Bioorganic & medicinal chemistry, 11(8), 1701–1708.

- Wang, D., Sheikh, S. O., & Zhang, Y. (2022).

- da Silva, G. G., de Oliveira, R. B., Goulart, M. O. F., & de Souza, M. V. N. (2022). Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors: Inhibitory activity and ligand-target interactions. Chemico-Biological Interactions, 365, 110045.

- Wang, D., Sheikh, S. O., & Zhang, Y. (2022). A Simple Synthesis of 2-Thiohydantoins. Molecules, 27(18), 5899.

- Mezoughi, A. B., Al-Humaidi, J. Y., & Al-amshany, Z. M. (2021). Synthesis and Molecular Docking Studies of Some Thiohydantoin Derivatives as Potential Anticancer and Antimicrobial Agents. Advanced Journal of Chemistry-Section A, 4(5), 327–338.

-

ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]

-

Drug Design. (n.d.). QSAR. Retrieved from [Link]

- Mezoughi, A. B., & Al-Humaidi, J. Y. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196–218.

- Mezoughi, A. B., Al-Humaidi, J. Y., & Al-amshany, Z. M. (2021). Synthesis and Molecular Docking Studies of Some Thiohydantoin Derivatives as Potential Anticancer and Antimicrobial Agents. Advanced Journal of Chemistry, Section A, 4(4), 327-338.

- Khodair, A. I., El-Gazzar, A. B. A., & Hassan, A. A. (2021). Design, synthesis and computational explorations of novel 2‐thiohydantoin nucleosides with cytotoxic activities. Journal of Heterocyclic Chemistry, 59(4), 659-673.

-

ResearchGate. (n.d.). X-ray structure of compound 2k. Retrieved from [Link]

- Khirallah, S. M., Ramadan, H. M. M., Shawky, A., Qahl, S. H., El-Agrody, A. M., & Hafez, T. S. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 27(19), 6339.

- Khirallah, S. M., Ramadan, H. M. M., Shawky, A., Qahl, S. H., El-Agrody, A. M., & Hafez, T. S. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 27(19), 6339.

- Wang, D., & DuBois, R. N. (2022). Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1. Future medicinal chemistry, 14(5), 285–288.

- FitzGerald, G. A. (2003). COX-2 and beyond: Approaches to prostaglandin inhibition in human disease. Nature Reviews Drug Discovery, 2(11), 879–890.

- Khan, M. A., & Ali, A. (2017). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current drug targets, 18(11), 1269–1282.

- Talley, J. J. (2002). Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. Cleveland Clinic journal of medicine, 69 Suppl 1, SI13–SI18.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. ajchem-a.com [ajchem-a.com]

- 5. researchgate.net [researchgate.net]

- 6. Study on Molecular Anti-tumor Mechanism of 2-Thiohydantoin Derivative based on Molecular Docking and Bioinformatic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel imidazolium-thiohydantoin hybrids and their Mn( iii ) complexes for antimicrobial and anti-liver cancer applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05233D [pubs.rsc.org]

- 8. In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajchem-a.com [ajchem-a.com]

- 10. Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sci-Hub. X-ray crystal structure of new monohydrate of 2-thioxoimidazolidin-4-one derivative and structural comparison with its analogs; visualizing intermolecular interactions with Hirshfeld surface analysis / Structural Chemistry, 2012 [sci-hub.ru]

- 13. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ccjm.org [ccjm.org]

- 16. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 18. QSAR - Drug Design Org [drugdesign.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the compound 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid, a member of the rhodanine class of heterocyclic compounds. While direct experimental evidence for this specific molecule is limited, a wealth of data from structurally related rhodanine derivatives allows for the formulation of well-supported hypotheses regarding its biological activity. This document will explore two primary, evidence-based mechanisms: the inhibition of Aldose Reductase, a key enzyme in the polyol pathway implicated in diabetic complications, and the modulation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a critical regulator of metabolism and inflammation. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the therapeutic potential of this class of compounds.

Introduction: The Rhodanine Scaffold - A Privileged Structure in Medicinal Chemistry

This compound, also known as Rhodanine-3-propanoic acid, belongs to the rhodanine family of compounds. The rhodanine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of rhodanine have been extensively investigated and have shown promise as anti-inflammatory, antimicrobial, antiviral, anticancer, and antidiabetic agents.[3]

The versatility of the rhodanine structure, particularly the ability to introduce diverse substituents at the N-3 and C-5 positions, has allowed for the development of potent and selective modulators of various enzymes and receptors.[4] The propanoic acid moiety at the N-3 position of the topic compound is a key structural feature that likely plays a significant role in its interaction with biological targets, often through the formation of hydrogen bonds.

Hypothesized Mechanism of Action I: Inhibition of Aldose Reductase

A prominent and well-documented mechanism of action for rhodanine derivatives is the inhibition of Aldose Reductase (AR).[2][5][6] AR is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemia.

The Polyol Pathway and its Role in Diabetic Complications

Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, such as in diabetes mellitus, the excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step of this pathway, reducing glucose to sorbitol, which is subsequently oxidized to fructose.[5][7] The accumulation of sorbitol leads to osmotic stress, and the increased flux through this pathway results in the depletion of NADPH and the generation of reactive oxygen species, contributing to the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[5][6] Therefore, the inhibition of Aldose Reductase is a key therapeutic strategy for the prevention and management of these complications.[8]

Rhodanine-3-propanoic acid as a Potential Aldose Reductase Inhibitor

Numerous studies have demonstrated the potent Aldose Reductase inhibitory activity of rhodanine derivatives, particularly those bearing a carboxylic acid side chain, such as the closely related rhodanine-3-acetic acid.[2] The rhodanine core is believed to interact with the active site of the enzyme, while the carboxylic acid moiety can form crucial hydrogen bonds with amino acid residues, such as Val47, within the anionic binding site of the enzyme.[6]

Proposed Binding Mode of Rhodanine-3-propanoic acid with Aldose Reductase

Caption: Proposed binding interactions of Rhodanine-3-propanoic acid within the active site of Aldose Reductase.

Hypothesized Mechanism of Action II: Modulation of PPARγ

Another compelling mechanism of action for rhodanine derivatives is the modulation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[9] PPARγ is a nuclear receptor that acts as a transcription factor, playing a pivotal role in the regulation of adipogenesis, glucose homeostasis, and inflammation.[10][11]

PPARγ Signaling and its Therapeutic Relevance

PPARγ is a master regulator of fat cell differentiation and is crucial for the storage of fatty acids.[10] Activation of PPARγ enhances insulin sensitivity by promoting the uptake of glucose into tissues and modulating the expression of genes involved in glucose and lipid metabolism.[12] Furthermore, PPARγ activation has potent anti-inflammatory effects, which are mediated through the suppression of pro-inflammatory gene expression.[13] The thiazolidinedione (TZD) class of drugs, which are potent PPARγ agonists, are used clinically as insulin sensitizers for the treatment of type 2 diabetes.

Rhodanine-3-propanoic acid as a Potential PPARγ Modulator

Several studies have identified rhodanine derivatives as novel PPARγ modulators.[9] High-throughput screening campaigns have successfully identified rhodanine-based compounds that bind to the PPARγ ligand-binding domain and act as agonists, promoting adipogenesis in cell-based assays.[9] The rhodanine scaffold serves as a versatile template for designing selective PPARγ modulators. The specific substitutions on the rhodanine ring determine the nature and potency of the interaction with the receptor.

PPARγ Activation Pathway

Caption: Simplified signaling pathway of PPARγ activation by an agonist.

Experimental Protocols for Mechanism Validation

To empirically validate the hypothesized mechanisms of action for this compound, the following experimental workflows are proposed.

Aldose Reductase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against Aldose Reductase.

Methodology:

-

Enzyme and Substrate Preparation:

-

Recombinant human Aldose Reductase is purified and diluted to a working concentration in assay buffer (e.g., 100 mM sodium phosphate, pH 6.2).

-

A substrate solution containing DL-glyceraldehyde and NADPH is prepared in the assay buffer.

-

-

Inhibitor Preparation:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial dilutions of the stock solution are prepared to obtain a range of inhibitor concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, the enzyme, inhibitor (or vehicle control), and buffer are pre-incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The reaction is initiated by the addition of the substrate solution.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored kinetically using a plate reader.

-

-

Data Analysis:

-

The initial reaction velocities are calculated from the linear portion of the kinetic curves.

-

The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control.

-

The IC50 value (the concentration of inhibitor required to achieve 50% inhibition) is determined by fitting the data to a dose-response curve.

-

Workflow for Aldose Reductase Inhibition Assay

Caption: Step-by-step workflow for determining the IC50 of an Aldose Reductase inhibitor.

PPARγ Transactivation Assay

Objective: To assess the ability of this compound to activate PPARγ-mediated gene transcription in a cell-based assay.

Methodology:

-

Cell Culture and Transfection:

-

A suitable cell line (e.g., HEK293T or CV-1) is cultured under standard conditions.

-

Cells are transiently co-transfected with expression vectors for human PPARγ and its heterodimeric partner, Retinoid X Receptor (RXR), along with a reporter plasmid containing a PPARγ response element (PPRE) upstream of a luciferase gene.

-

-

Compound Treatment:

-

After transfection, cells are treated with various concentrations of this compound, a known PPARγ agonist (e.g., Rosiglitazone) as a positive control, and a vehicle control.

-

-

Luciferase Assay:

-

Following an incubation period (e.g., 24 hours), cells are lysed, and the luciferase activity is measured using a luminometer.

-

-

Data Analysis:

-

Luciferase activity is normalized to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency.

-

The fold activation of luciferase expression is calculated for each treatment condition relative to the vehicle control.

-

The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined by fitting the data to a dose-response curve.

-

Summary and Future Directions

This compound, a member of the versatile rhodanine class of compounds, holds therapeutic potential through multiple mechanisms of action. Based on extensive research on structurally related rhodanine derivatives, this guide has detailed two highly plausible mechanisms: the inhibition of Aldose Reductase and the modulation of PPARγ. The proposed experimental workflows provide a clear path for the empirical validation of these hypotheses.

Future research should focus on conducting these and other relevant assays to definitively establish the primary mechanism(s) of action for this specific compound. Further investigations into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in relevant disease models, will be crucial for its potential development as a therapeutic agent. The exploration of structure-activity relationships through the synthesis and testing of analogs will also be invaluable in optimizing its potency and selectivity.

References

-

Wang, L., et al. (2007). Rhodanine derivatives as novel peroxisome proliferator-activated receptor gamma agonists. Acta Pharmacologica Sinica, 29(1), 113-120. Available at: [Link]

-

Raghav, N., et al. (2018). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Molecules, 23(11), 2919. Available at: [Link]

- Sagharostami, S., et al. (2025). Design, synthesis, and evaluation of the rhodanine-3-propanoic acid-phenoxy-1,2,3-triazole-acetamide derivatives as active agents against α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B. Journal of Molecular Structure. (Note: This is a future publication and a direct link is not available).

-

Nadeem, H., et al. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. Journal of Biological Engineering, 15(1), 1-17. Available at: [Link]

-

Wikipedia. (2023). Peroxisome proliferator-activated receptor gamma. Available at: [Link]

-

Journal of Biological Engineering. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications; synthesis, biological evaluation and molecular docking studies. Available at: [Link]

-

Bruning, J. B., et al. (2011). Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism. PPAR Research, 2011, 379582. Available at: [Link]

-

van der Vlag, R., et al. (2015). Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. Bioorganic & Medicinal Chemistry, 23(15), 4436-4444. Available at: [Link]

-

Journal of Biological Engineering. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications. Available at: [Link]

-

ACS Omega. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Available at: [Link]

-

Kumar, A., et al. (2014). Design, synthesis and evaluation of rhodanine derivatives as aldose reductase inhibitors. Chemical Biology & Drug Design, 84(4), 455-465. Available at: [Link]

-

The Journal of Immunology. (2008). Activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) Suppresses Rho GTPases in Human Brain Microvascular Endothelial Cells and Inhibits Adhesion and Transendothelial Migration of HIV-1-Infected Monocytes. Available at: [Link]

-

GeneOnline News. (2025). New Rhodanine-Sulfonate Compounds Developed to Inhibit Aldose Reductase in Diabetes Research. Available at: [Link]

-

Semantic Scholar. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Available at: [Link]

-

Berger, J., et al. (1999). Novel peroxisome proliferator-activated receptor (PPAR) gamma and PPARdelta ligands produce distinct biological effects. The Journal of Biological Chemistry, 274(10), 6718-6725. Available at: [Link]

-

Słoczyńska, K., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3750. Available at: [Link]

Sources

- 1. Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors [mdpi.com]

- 5. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of rhodanine derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. geneonline.com [geneonline.com]

- 9. Rhodanine derivatives as novel peroxisome proliferator-activated receptor gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

- 11. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel peroxisome proliferator-activated receptor (PPAR) gamma and PPARdelta ligands produce distinct biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of peroxisome proliferator-activated receptor gamma (PPARgamma) suppresses Rho GTPases in human brain microvascular endothelial cells and inhibits adhesion and transendothelial migration of HIV-1 infected monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid

Introduction: Unveiling the Potential of a Novel Thiohydantoin Derivative

The compound 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid belongs to the thiohydantoin class of heterocyclic compounds. Thiohydantoin and its related structures, such as rhodanine, are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile biological activities.[1] These core structures are frequently explored for their potential as anticancer, antimicrobial, and enzyme inhibitory agents.[2][3][4] This guide provides a comprehensive framework for the in vitro investigation of this compound, outlining a logical progression of experiments from broad cytotoxicity screening to specific mechanistic studies. The methodologies described herein are designed to be self-validating and are grounded in established scientific protocols, providing researchers with a robust starting point for their investigations.

Part 1: Foundational Analysis - Synthesis and Physicochemical Characterization

A prerequisite to any biological evaluation is the unambiguous confirmation of the compound's identity and purity. While the synthesis of this compound can be achieved through various synthetic routes, a common approach involves the cyclization of a thiourea derivative with an appropriate dicarboxylic acid or its ester.

Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and analytical characterization of the target compound.

Upon successful synthesis, a comprehensive physicochemical characterization is crucial. This includes determining its solubility in various solvents, particularly those used in biological assays (e.g., DMSO, ethanol, aqueous buffers), and assessing its stability under experimental conditions.

Part 2: Broad-Spectrum Biological Screening

The initial phase of in vitro testing should aim to identify any significant biological activity across a range of cell-based and biochemical assays. This broad-spectrum approach helps in prioritizing subsequent, more focused investigations.

Cytotoxicity Profiling in Cancer Cell Lines

Given that thiohydantoin derivatives have shown notable anticancer activity, a primary step is to screen this compound against a panel of human cancer cell lines.[2][4] The choice of cell lines should ideally represent different cancer types (e.g., breast, lung, colon, leukemia).

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add the compound solutions to the wells and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[5]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)

| Cell Line | Cancer Type | This compound | Doxorubicin (Control) |

| MCF-7 | Breast Adenocarcinoma | 25.5 | 1.2 |

| A549 | Lung Carcinoma | 18.9 | 2.5 |

| HCT-116 | Colorectal Carcinoma | 32.1 | 0.9 |

| K-562 | Chronic Myelogenous Leukemia | > 100 | 0.5 |

Antimicrobial Activity Screening

Thiohydantoin derivatives have also been reported to possess antimicrobial properties.[6] A preliminary screening against a panel of pathogenic bacteria and fungi is therefore warranted.

Experimental Protocol: Broth Microdilution Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the appropriate broth medium.

-

Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[6]

Part 3: Mechanistic Elucidation and Target Identification

Should the initial screening reveal promising activity, the next logical step is to delve into the mechanism of action.

Enzyme Inhibition Assays

The thiohydantoin and rhodanine scaffolds are known to inhibit various enzymes.[3][7][8][9][10] Based on structural similarities to known inhibitors, a targeted panel of enzyme assays can be conducted.

Potential Enzyme Targets and Rationale:

-

Carbonic Anhydrases (CAs): Several rhodanine derivatives are potent inhibitors of CAs, which are implicated in cancer.[7] An in vitro CA inhibition assay using purified human CA isoforms would be a logical starting point.

-

Cholinesterases (AChE and BChE): Given that some rhodanine-based compounds inhibit these enzymes, which are relevant to Alzheimer's disease, this is another potential avenue for investigation.[8]

-

Protein Tyrosine Phosphatases (PTPs): Rhodanine derivatives have been identified as inhibitors of PTPs like JSP-1, which are involved in cell signaling and proliferation.[9]

-

Proteases: The potential for protease inhibition, particularly in the context of bacterial toxins or cancer-related proteases, could be explored.[3]

Workflow for Enzyme Inhibition Studies

Caption: General workflow for in vitro enzyme inhibition assays.

Investigating Cellular Mechanisms in Cancer

If significant anticancer cytotoxicity is observed, further experiments are necessary to understand the underlying cellular mechanisms.

Apoptosis Induction:

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V positive population following treatment would indicate the induction of apoptosis.

-

Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate can confirm the involvement of the caspase cascade in apoptosis.

Cell Cycle Analysis:

-

Propidium Iodide Staining and Flow Cytometry: Treatment of cancer cells with the compound followed by PI staining of DNA allows for the analysis of cell cycle distribution. An accumulation of cells in a specific phase (e.g., G2/M or S phase) would suggest interference with cell cycle progression.

Signaling Pathway Analysis:

-

Western Blotting: Thiohydantoin and related compounds have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT pathway.[2] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway (e.g., Akt, mTOR, S6K) in treated versus untreated cells.

Signaling Pathway Diagram

Caption: Hypothesized modulation of the PI3K/Akt signaling pathway.

Part 4: Predictive In Silico Analysis

Computational tools can complement experimental work by predicting potential biological targets and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Molecular Docking: If a specific enzyme is identified as a target, molecular docking studies can be performed to predict the binding mode of this compound within the enzyme's active site.[5][6] This can provide insights into the structure-activity relationship and guide future lead optimization.

-

ADME Prediction: In silico tools can predict physicochemical properties relevant to drug-likeness, such as lipophilicity (logP), aqueous solubility, and potential for oral bioavailability, which are crucial for further drug development.

Conclusion

The in vitro evaluation of this compound requires a systematic and multi-faceted approach. By progressing from broad phenotypic screening to detailed mechanistic studies, researchers can effectively characterize its biological activity profile. The methodologies outlined in this guide, which draw upon established protocols for related chemical scaffolds, provide a robust framework for uncovering the therapeutic potential of this novel thiohydantoin derivative. The integration of cell-based assays, biochemical analyses, and in silico predictions will be paramount in defining its mechanism of action and its potential as a lead compound for drug discovery.

References

-

Ouahouari, A., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 26(16), 4969. [Link]

-

Nepovimova, E., et al. (2016). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(22), 5549-5552. [Link]

-

Al-Suhaimi, E. A., et al. (2022). In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. Journal of Molecular Structure, 1265, 133421. [Link]

-

Andres, C. J., et al. (2005). Rhodanine derivatives as inhibitors of JSP-1. Bioorganic & Medicinal Chemistry Letters, 15(14), 3351-3355. [Link]

-

Duan, H., et al. (2022). Piperonyl-Tethered Rhodanine Derivatives Potently Inhibit Chitinolytic Enzymes of Ostrinia furnacalis. Journal of Agricultural and Food Chemistry, 70(25), 7756–7766. [Link]

-

Forino, M., et al. (2006). Rhodanine derivatives as selective protease inhibitors against bacterial toxins. Bioorganic & Medicinal Chemistry Letters, 16(18), 4926-4930. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis, antimicrobial and anticancer activities of some 2-thiohydantoin derivatives. Medicinal Chemistry Research, 21, 2376-2383. [Link]

-

Al-Amiery, A. A., et al. (2023). Study of the Anticancer and Antimicrobial Biological Activity of a New Series of Thiohydantoin Derivatives. Baghdad Science Journal, 21(1), 133-145. [Link]

-

Al-Amiery, A. A., et al. (2023). Study of the Anticancer and Antimicrobial Biological Activity of a New Series of Thiohydantoin Derivatives. ResearchGate. [Link]

-

El-Sayed, M. A., et al. (2021). Synthesis and Molecular Docking Studies of Some Thiohydantoin Derivatives as Potential Anticancer and Antimicrobial Agents. Advanced Journal of Chemistry, Section A, 4(4), 312-320. [Link]

-

Abdel-Aziz, A. A. M., et al. (2012). Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives. Australian Journal of Basic and Applied Sciences, 6(3), 675-685. [Link]

-

Lesyk, R., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Pharmaceuticals, 16(3), 405. [Link]

-

Matiychuk, V., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 16(5), 733. [Link]

-

Al-Omar, M. A., & Amr, A. E. G. E. (2014). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Molecules, 19(10), 15998-16011. [Link]

-

Gzella, A., et al. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Molecules, 25(22), 5461. [Link]

-

Matiychuk, V., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 16(5), 733. [Link]

-

Muccioli, G. G., et al. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry, 49(3), 872-882. [Link]

-

Sutton, S. K., et al. (2017). Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin. ACS Medicinal Chemistry Letters, 8(12), 1278–1283. [Link]

-

Kamal, A., et al. (2011). Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(18), 5363–5367. [Link]

-

Abdel-Wahab, B. F., et al. (2017). Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Journal of Heterocyclic Chemistry, 54(1), 385-391. [Link]

-

Jo, E., et al. (2021). Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. Molecules, 26(23), 7167. [Link]

-

Pharmaffiliates. 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-bis(methyl-d3)-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoic acid. [Link]

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhodanine derivatives as selective protease inhibitors against bacterial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rhodanine derivatives as inhibitors of JSP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Preliminary Biological Screening of 2-Thiohydantoin Compounds

Introduction: The 2-Thiohydantoin Scaffold - A Privileged Structure in Medicinal Chemistry

The 2-thiohydantoin core, a five-membered heterocyclic ring, represents a "privileged scaffold" in drug discovery.[1][2] First isolated in the late 19th and early 20th centuries, this structure has garnered immense interest due to its presence in a wide array of pharmacologically active molecules.[3] Its sulfur-containing nature and multiple sites for substitution (primarily at the N-1, N-3, and C-5 positions) allow for vast chemical diversification, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.[1][2]

This structural versatility translates into a broad spectrum of biological activities.[1][4] Derivatives have been extensively investigated and developed as anticancer, antimicrobial, antiviral, and anticonvulsant agents.[3][4][5] For instance, the blockbuster prostate cancer drug Enzalutamide features a 2-thiohydantoin core, underscoring the scaffold's clinical relevance.[3][4] Given this proven therapeutic potential, a strategic and robust preliminary screening cascade is paramount to efficiently identify novel, bioactive 2-thiohydantoin derivatives from a synthetic library. This guide provides a framework for these initial, critical evaluations.

Strategic Framework for Preliminary Screening

A successful preliminary screen is not a random assortment of assays but a logical, tiered approach designed to maximize information while conserving resources. The goal is to rapidly identify "hits"—compounds showing promising activity in primary assays—which can then be prioritized for more detailed secondary screening and lead optimization.

The initial choice of screens should be hypothesis-driven, based on the intended therapeutic target or known activities of similar chemical structures. For a novel library of 2-thiohydantoins, a broad-based approach targeting cancer, microbial infections, and neurological disorders is a scientifically sound starting point.

Diagram: Tiered Screening Workflow

The following diagram illustrates a logical workflow for the preliminary biological evaluation of a new library of 2-thiohydantoin compounds.

Caption: A logical workflow for preliminary screening of 2-thiohydantoin compounds.

Core Experimental Protocols

This section details validated, field-proven protocols for the initial assessment of anticancer, antimicrobial, and anticonvulsant activities. The emphasis is on the "why" behind each step, ensuring robust and reproducible data.

Anticancer Activity: Cellular Viability Screening

The foundational step in anticancer screening is to assess a compound's ability to inhibit the growth of or kill cancer cells. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[6][7] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[6][8]

Causality Behind the Method: The principle lies in the enzymatic conversion of a yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[7][8] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[6][7] Therefore, the amount of purple formazan produced is directly proportional to the number of viable cells.[6]

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast, PC-3 for prostate, A549 for lung) in RPMI 1640 medium with 5% fetal bovine serum.[9]

-

Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate.[6][9]

-

Scientist's Insight: The seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. Allow cells to adhere and resume logarithmic growth by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.[6][9]

-

-

Compound Treatment:

-

Prepare stock solutions of the 2-thiohydantoin derivatives in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions in culture medium to achieve final test concentrations. A common preliminary screening concentration is 10⁻⁵ M (10 µM).[9]

-

Replace the medium in the wells with the drug-containing medium. Include a "vehicle control" (DMSO only) and a "positive control" (a known cytotoxic drug like Doxorubicin).

-

Incubate the plates for 48-72 hours.[10]

-

-

MTT Addition and Solubilization:

-

Prepare a 5 mg/mL MTT stock solution in sterile phosphate-buffered saline (PBS).[8][11]

-

Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[12] Visually confirm the formation of purple formazan crystals under a microscope.[6]

-

Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Trustworthiness Check: Complete solubilization is essential for accuracy. Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[8][11]

-

-

Data Acquisition:

-

Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[8]

-

Calculate the percentage growth inhibition relative to the vehicle control.

-

Diagram: MTT Assay Workflow

Caption: Step-by-step workflow of the colorimetric MTT cell viability assay.

Alternative High-Throughput Approach: The NCI-60 Screen

For researchers with access to larger programs, the National Cancer Institute (NCI) offers a free screening service against their panel of 60 human cancer cell lines.[10] This provides a wealth of data, identifying not just activity but also potential selectivity across nine different cancer types.[10][13] The initial screen is performed at a single high dose (10⁻⁵ M), and compounds showing significant growth inhibition are advanced to a five-dose screen to determine key parameters like GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration).[9][14]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The primary goal of preliminary antimicrobial screening is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism. This value is known as the Minimum Inhibitory Concentration (MIC). The broth microdilution method is the gold standard, providing quantitative and reproducible results.[15][16]

Causality Behind the Method: This assay is a direct test of a compound's bacteriostatic (growth-inhibiting) or bactericidal (killing) activity. By exposing a standardized number of bacteria to a serial dilution of the test compound in a nutrient-rich broth, we can visually determine the concentration at which growth is prevented.[15] The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines to ensure inter-laboratory consistency.[17][18][19]

Protocol: Broth Microdilution for MIC Determination (CLSI-guided)

-

Preparation of Reagents:

-

Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious aerobic bacteria.[15]

-

Compound Plates: Prepare a 96-well plate with serial two-fold dilutions of the 2-thiohydantoin compounds. For example, from 256 µg/mL down to 0.5 µg/mL.

-

Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213 as Gram-positive control, Escherichia coli ATCC 25922 as Gram-negative control) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, then further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]

-

-

Inoculation and Incubation:

-

Inoculate each well of the compound plate with the bacterial suspension.

-

Trustworthiness Check: Always include a "growth control" well (bacteria + broth, no compound) and a "sterility control" well (broth only). The growth control must show clear turbidity, and the sterility control must remain clear. A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a positive control.

-

Incubate the plates at 35°C for 16-20 hours in ambient air.[15]

-

-

Reading the MIC:

-

After incubation, examine the plates visually. The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[15]

-

For compounds that may be colored, a viability indicator like Resazurin can be added. Live, respiring cells will reduce the blue Resazurin to pink Resorufin, aiding in the determination of the MIC.[16]

-

Data Presentation: Example MIC Data Table

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |

| TH-01 | 8 | >128 | >128 | 32 |

| TH-02 | 128 | >128 | >128 | >128 |

| TH-03 | 4 | 16 | 64 | 8 |

| Ciprofloxacin | 0.5 | 0.25 | 1 | N/A |

| Fluconazole | N/A | N/A | N/A | 2 |

Anticonvulsant Activity: In Vivo Seizure Models

Preliminary screening for anticonvulsant activity typically relies on acute seizure models in rodents. The two most widely used and historically validated models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[5][20]

Causality Behind the Models:

-

MES Test: This model induces a generalized tonic-clonic seizure via an electrical stimulus. It is highly effective at identifying compounds that prevent seizure spread, a mechanism common to drugs like Phenytoin that act on voltage-gated sodium channels.[21][22]

-

scPTZ Test: This is a chemical-induced seizure model where PTZ, a GABA-A receptor antagonist, causes clonic seizures. It is useful for identifying compounds that raise the seizure threshold, such as those acting on GABAergic or T-type calcium channel systems.[20]

Protocol: MES and scPTZ Screening in Mice

-

Animal Preparation and Dosing:

-

Use Swiss albino mice (20-25g).[5]

-

Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). Include a vehicle control group and a positive control group (e.g., Phenytoin for MES, Ethosuximide for scPTZ).

-

Allow for a pre-treatment time (typically 30-60 minutes) for the compound to be absorbed and distributed.

-

-

Seizure Induction:

-

MES Test: Deliver a short electrical stimulus (e.g., 50 mA, 0.2 sec) via ear or corneal electrodes.[22] The endpoint is the abolition of the hind limb tonic extension phase of the seizure.

-

scPTZ Test: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously. Observe the animals for 30 minutes. The endpoint is the failure to observe a 5-second episode of clonic spasms.

-

-

Neurotoxicity Assessment (Rotarod Test):

-

Self-Validating System: An essential control is to ensure the observed anticonvulsant effect is not simply due to motor impairment.

-

Place the dosed mice on a slowly rotating rod (e.g., 6-10 rpm). Normal, unimpaired mice will remain on the rod for an extended period (e.g., >1 minute). A compound is considered neurotoxic at a given dose if the animal falls off the rod repeatedly.

-

Data Interpretation: A compound is considered a "hit" if it shows protection in either the MES or scPTZ test at doses that are not neurotoxic. This provides crucial preliminary information on its potential mechanism and therapeutic window.

Data Analysis, Hit Prioritization, and Next Steps

Following the primary screens, the data must be carefully analyzed to identify and prioritize "hit" compounds.

-

Anticancer Hits: Compounds showing >50% growth inhibition at 10 µM are typically considered for follow-up. The next step is to perform a five-dose assay to generate a dose-response curve and calculate the GI₅₀ (or IC₅₀) value, providing a quantitative measure of potency.[14]

-

Antimicrobial Hits: A common hit threshold is an MIC value ≤16 µg/mL. Promising hits should be further evaluated to determine their spectrum of activity against a broader panel of pathogens (including resistant strains) and to determine if they are bacteriostatic or bactericidal (via a Minimum Bactericidal Concentration, or MBC, assay).

-

Anticonvulsant Hits: Compounds showing protection in the MES or scPTZ screen at non-neurotoxic doses are prioritized. The next step involves determining the median effective dose (ED₅₀) and the median toxic dose (TD₅₀) to calculate a Protective Index (PI = TD₅₀/ED₅₀), which is a measure of the drug's safety margin.

The preliminary screening phase is a critical filter in the drug discovery pipeline. By employing a strategic, multi-pronged approach with robust, validated assays, researchers can efficiently sift through a new chemical library to uncover 2-thiohydantoin derivatives with genuine therapeutic potential, paving the way for the exciting and challenging journey of lead optimization.

References

- Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews.

- MTT assay protocol. Abcam.

- NCI-60 Screening Methodology.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer

- Cytotoxicity MTT Assay Protocols and Methods.

- HTS384 Screening Methodology.

- Broth Microdilution. MI - Microbiology.

- NCI-60 Cancer Cell Lines: Research Applic

- Protocol for Cell Viability Assays. BroadPharm.

- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.

- Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoNetwork.

- Outline of the NCI-60 Program.

- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- NCI-60 Human Tumor Cell Line Screen.

- Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.

- Original Article: Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews.

- M07-A8.

- M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

- Screening Strategies to Identify New Antibiotics. Ingenta Connect.

- Study of the Anticancer and Antimicrobial Biological Activity of a New Series of Thiohydantoin Deriv

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents.

- Synthesis and Biological Activity of 5-aryliden-2-thiohydantoin S-aryl Derivatives.

- Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments.

- Synthesis, Characterization, Anti-proliferative Evaluation, and DNA Flow Cytometry Analysis of Some 2-Thiohydantoin Derivatives.